2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide
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Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, the desired PTX 18 was obtained by the hydrogenolyzation of 17 using Pd/C in the presence of potassium hydroxide .Chemical Reactions Analysis
The chemical reactions involving this compound can be complex and depend on the specific conditions . For example, the desired PTX 18 was obtained by the hydrogenolyzation of 17 using Pd/C in the presence of potassium hydroxide .Scientific Research Applications
Enzyme Inhibition and Antitumor Activity
One significant application of this class of compounds is their role as dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), enzymes crucial for DNA synthesis and repair. For instance, compounds similar to the one have been synthesized and tested for their potent dual inhibitory activities against human TS and DHFR, indicating potential for cancer therapy due to their ability to halt the proliferation of cancer cells by inhibiting DNA synthesis (Gangjee et al., 2008). Moreover, certain derivatives have shown potent anticancer activity against various human cancer cell lines, including breast adenocarcinoma, cervical carcinoma, and colonic carcinoma, suggesting their potential as antitumor agents (Hafez & El-Gazzar, 2017).
Antimicrobial Applications
In addition to their potential in cancer therapy, some derivatives have been synthesized and investigated for their antimicrobial activity. For example, novel derivatives have been developed and tested against selected bacterial and fungal strains, showcasing the versatility of these compounds in fighting microbial infections (Majithiya & Bheshdadia, 2022).
Structural Analysis and Molecular Insights
Structural analyses of related compounds provide insights into their molecular configurations and interactions. For instance, the crystal structures of certain acetamides reveal how molecular conformation influences their biological activity and interaction with targets. This information is crucial for the design and development of new therapeutic agents (Subasri et al., 2016).
Properties
IUPAC Name |
2-[3-(2,4-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(3-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O2S2/c1-14-5-4-6-17(12-14)24-20(27)13-30-23-25-18-9-10-29-21(18)22(28)26(23)19-8-7-15(2)11-16(19)3/h4-12H,13H2,1-3H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPVAYNLZLJPZBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=C(C=C(C=C4)C)C)SC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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